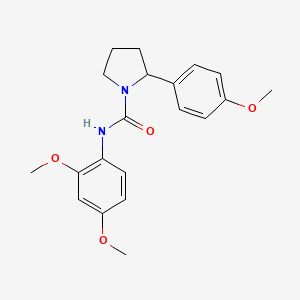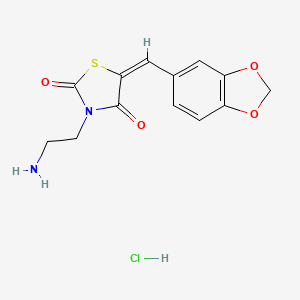![molecular formula C26H22BrN3O B6086375 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6086375.png)
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline, also known as BPIQ, is a synthetic compound that has been extensively researched for its potential applications in medicinal chemistry. BPIQ belongs to the class of quinoline derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline involves the inhibition of DNA synthesis and cell division in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been shown to exhibit potent anti-inflammatory and antioxidant properties. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in various in vitro and in vivo studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline in lab experiments is its high potency and selectivity towards cancer cells. It has also been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline. One potential application is its use in combination therapy with other anticancer drugs to enhance their efficacy. Another potential direction is the development of novel formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline and its potential applications in other scientific fields.
Méthodes De Synthèse
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline can be synthesized by the reaction of 3-bromoaniline with 4-phenylpiperazine followed by the reaction with 2-carbomethoxy-4-chloroquinoline. The reaction takes place in the presence of a base and a solvent, which can be either ethanol or dimethylformamide.
Applications De Recherche Scientifique
2-(3-bromophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit potent activity against various types of cancer cells, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
[2-(3-bromophenyl)quinolin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O/c27-20-8-6-7-19(17-20)25-18-23(22-11-4-5-12-24(22)28-25)26(31)30-15-13-29(14-16-30)21-9-2-1-3-10-21/h1-12,17-18H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKOYMOFLYKZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenyl)quinolin-4-yl](4-phenylpiperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6086300.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B6086320.png)
amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6086332.png)
![2-{2-[(4-chlorophenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6086339.png)
![2-({4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinyl}methyl)phenol ethanedioate (salt)](/img/structure/B6086343.png)
![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6086351.png)
![5-[(2-phenylhydrazino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086363.png)
![N-(2,5-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6086365.png)

![7-(2,3-difluorobenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6086387.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N,N-diethylacetamide](/img/structure/B6086398.png)
